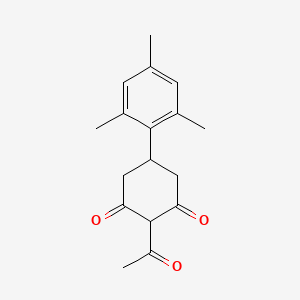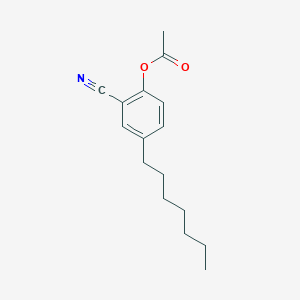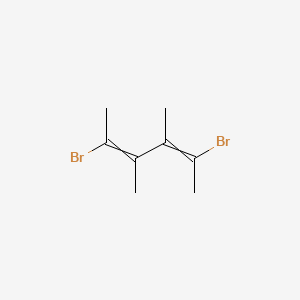
4-Oxocyclododec-2-yn-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxocyclododec-2-yn-1-yl acetate is a chemical compound with a unique structure that includes a twelve-membered ring with a ketone and an acetylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Oxocyclododec-2-yn-1-yl acetate typically involves the following steps:
Formation of the Cyclododec-2-yne Ring: This can be achieved through a series of cyclization reactions starting from linear precursors.
Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxocyclododec-2-yn-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The acetylene group can be reduced to form alkenes or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide for hydrolysis, followed by reaction with desired nucleophile.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted cyclododecynes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Oxocyclododec-2-yn-1-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 4-Oxocyclododec-2-yn-1-yl acetate involves its interaction with various molecular targets. The acetylene group can participate in cycloaddition reactions, while the ketone group can form hydrogen bonds with biological molecules, influencing their activity. These interactions can modulate enzyme activity and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododec-2-yn-1-yl acetate: Lacks the ketone group, making it less reactive in certain oxidation reactions.
4-Oxocyclododec-2-yn-1-ol: Contains a hydroxyl group instead of an acetate group, affecting its solubility and reactivity.
Uniqueness
4-Oxocyclododec-2-yn-1-yl acetate is unique due to the presence of both a ketone and an acetylene group within a twelve-membered ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
88329-63-9 |
|---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
(4-oxocyclododec-2-yn-1-yl) acetate |
InChI |
InChI=1S/C14H20O3/c1-12(15)17-14-9-7-5-3-2-4-6-8-13(16)10-11-14/h14H,2-9H2,1H3 |
InChI-Schlüssel |
PPLUYPSJQWGUKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCCCCCCCC(=O)C#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![pyrimido[4,5-c]cinnolin-1(2H)-one](/img/structure/B14394960.png)








![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)


![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)
![5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B14395047.png)
